molecular formula C13H14BrN3O3 B11066680 ethyl [(2Z)-2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetate

ethyl [(2Z)-2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]acetate

Cat. No.: B11066680
M. Wt: 340.17 g/mol
InChI Key: KUEIVJOFLOMFTI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE typically involves multiple steps. One common method includes the condensation of 4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with ethyl hydrazinoacetate under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., sodium iodide). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

ETHYL 2-[2-(4-BROMO-5-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)HYDRAZINO]ACETATE is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

ethyl 2-[(4-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)diazenyl]acetate

InChI

InChI=1S/C13H14BrN3O3/c1-3-20-9(18)6-15-17-12-10-8(16-13(12)19)5-4-7(2)11(10)14/h4-5,16,19H,3,6H2,1-2H3

InChI Key

KUEIVJOFLOMFTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=NC1=C(NC2=C1C(=C(C=C2)C)Br)O

Origin of Product

United States

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